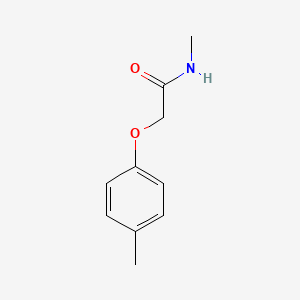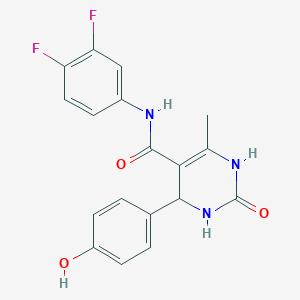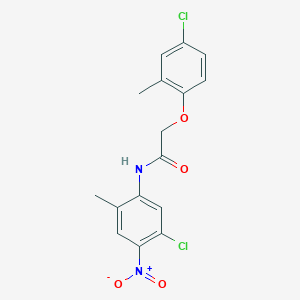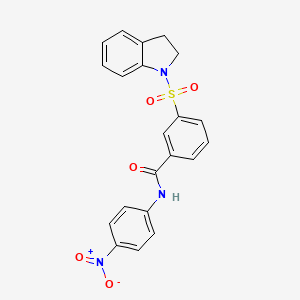![molecular formula C19H30N2O3S B3961272 N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3961272.png)
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel expressed in sensory neurons.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a this compound antagonist. This compound is involved in the perception of pain and temperature, and its overexpression has been implicated in several pathological conditions, including chronic pain, inflammation, and cancer. This compound has been shown to effectively block this compound activity, thereby reducing pain and inflammation.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as a competitive antagonist of this compound. It binds to the channel and prevents the binding of endogenous ligands, such as capsaicin and heat, thereby reducing the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of acute and chronic pain. Additionally, it has been shown to reduce hyperalgesia and allodynia, which are common symptoms of neuropathic pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its selectivity for this compound. This selectivity reduces the potential for off-target effects, which can lead to unwanted side effects. Additionally, this compound has a relatively long half-life, which allows for sustained inhibition of this compound activity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective this compound antagonists. Additionally, there is a need for further research into the potential therapeutic applications of this compound in conditions such as chronic pain, inflammation, and cancer. Finally, there is a need for more research into the pharmacokinetics and pharmacodynamics of this compound, which will help in the development of more effective dosing regimens.
Propiedades
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15(2)13-20-19(22)14-21(17-7-5-4-6-8-17)25(23,24)18-11-9-16(3)10-12-18/h9-12,15,17H,4-8,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVPEAWHLUIKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961209.png)
![2-{[3-cyano-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3961213.png)
![5-(acetylamino)-2-chloro-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B3961214.png)
![N-[(4-methoxyphenyl)sulfonyl]norvaline](/img/structure/B3961231.png)
![4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 4-morpholinecarboxylate](/img/structure/B3961235.png)
![4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3961245.png)
![4-oxo-3-(tetrahydro-2-furanyl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3961253.png)


![ethyl {3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961264.png)
![2-[benzyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B3961270.png)
![1-[(1,3-benzodioxol-5-ylmethyl)thio]-8-tert-butyl-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961280.png)
